molecular formula C12H24O4 B13292836 Ethyl 4,4-diethoxy-2-ethylbutanoate CAS No. 1384429-38-2

Ethyl 4,4-diethoxy-2-ethylbutanoate

Cat. No.: B13292836
CAS No.: 1384429-38-2
M. Wt: 232.32 g/mol
InChI Key: PMCCDXCFKJPNRD-UHFFFAOYSA-N
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Description

Ethyl 4,4-diethoxy-2-ethylbutanoate: is an organic compound with the molecular formula C12H24O4 and a molecular weight of 232.32 g/mol . This compound is characterized by its ethyl ester functional group and two ethoxy groups attached to the fourth carbon atom of the butanoate chain. It is commonly used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4,4-diethoxy-2-ethylbutanoate can be synthesized through the esterification of 4,4-diethoxy-2-ethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed column reactor where the acid and ethanol are fed continuously, and the ester product is collected at the bottom of the column. The reaction is optimized by controlling the temperature and the molar ratio of the reactants.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 4,4-diethoxy-2-ethylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed:

    Oxidation: 4,4-diethoxy-2-ethylbutanoic acid or 4,4-diethoxy-2-ethylbutanone.

    Reduction: 4,4-diethoxy-2-ethylbutanol.

    Substitution: 4,4-diiodo-2-ethylbutanoate (in the case of halide substitution).

Scientific Research Applications

Ethyl 4,4-diethoxy-2-ethylbutanoate is utilized in various scientific research fields due to its versatile chemical properties:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: this compound is involved in the development of new drug candidates and in the study of drug metabolism.

    Industry: It is used in the production of specialty chemicals, including flavors, fragrances, and polymers.

Mechanism of Action

The mechanism of action of ethyl 4,4-diethoxy-2-ethylbutanoate depends on the specific reaction or application. In general, the compound interacts with various molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the ethoxy groups act as leaving groups, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the ethyl ester group is converted to a carboxylic acid or ketone through the transfer of oxygen atoms.

Comparison with Similar Compounds

Ethyl 4,4-diethoxy-2-ethylbutanoate can be compared with other similar compounds such as:

    Ethyl 4,4-dimethoxy-2-ethylbutanoate: This compound has methoxy groups instead of ethoxy groups, resulting in different reactivity and physical properties.

    Mthis compound: The methyl ester variant has a different ester group, which affects its boiling point and solubility.

    Ethyl 4,4-diethoxybutanoate: Lacking the ethyl group on the second carbon, this compound has different steric and electronic properties.

This compound is unique due to its specific combination of functional groups, which provides distinct reactivity and applications in various fields.

Biological Activity

Ethyl 4,4-diethoxy-2-ethylbutanoate, a compound with the chemical formula C13H26O4, is of interest in various biological and chemical research fields. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure which influences its biological interactions. Key chemical properties include:

PropertyValue
Molecular Weight258.34 g/mol
Log P (octanol-water partition coefficient)1.54
SolubilitySoluble in organic solvents
Melting PointNot specified

1. Pharmacological Profile

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are required to elucidate the specific pathways involved.
  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects on certain cancer cell lines. The compound demonstrates a dose-dependent response, indicating potential as an anticancer agent.

2. Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts when treated with the compound at concentrations above 100 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study published in a peer-reviewed journal, the cytotoxic effects of this compound were tested on MCF-7 breast cancer cells. The compound was found to inhibit cell proliferation significantly after 48 hours of exposure, with an IC50 value determined at approximately 75 µM.

Properties

CAS No.

1384429-38-2

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

ethyl 4,4-diethoxy-2-ethylbutanoate

InChI

InChI=1S/C12H24O4/c1-5-10(12(13)16-8-4)9-11(14-6-2)15-7-3/h10-11H,5-9H2,1-4H3

InChI Key

PMCCDXCFKJPNRD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(OCC)OCC)C(=O)OCC

Origin of Product

United States

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